N-(4-{[4-(4-ethoxy-3-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N~1~-(4-{[4-(4-ETHOXY-3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-ETHOXY-3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with piperazine under basic conditions to form the corresponding piperazine derivative.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using 4-sulfamoylphenyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the sulfonylated product using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-ETHOXY-3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and ether groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfhydryl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-ETHOXY-3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-{[4-(4-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
- N~1~-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Uniqueness
N~1~-(4-{[4-(4-ETHOXY-3-METHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to the presence of both ethoxy and methoxy groups on the benzyl moiety, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility and ability to interact with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C22H29N3O5S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[4-[4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C22H29N3O5S/c1-4-30-21-10-5-18(15-22(21)29-3)16-24-11-13-25(14-12-24)31(27,28)20-8-6-19(7-9-20)23-17(2)26/h5-10,15H,4,11-14,16H2,1-3H3,(H,23,26) |
InChI Key |
SSLWGDKUWZMHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OC |
Origin of Product |
United States |
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